Eudistomin W
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-[(1S)-1-hydroxy-2-phenylethyl]-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C19H16N2O2/c22-13-6-7-16-15(11-13)14-8-9-20-19(18(14)21-16)17(23)10-12-4-2-1-3-5-12/h1-9,11,17,21-23H,10H2/t17-/m0/s1 |
InChI Key |
NSUYQRXJCOMIRZ-KRWDZBQOSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC3=C2NC4=C3C=C(C=C4)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NC=CC3=C2NC4=C3C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC3=C2NC4=C3C=C(C=C4)O)O |
Synonyms |
eudistomin W |
Origin of Product |
United States |
Isolation Methodologies and Structural Elucidation of Eudistomin W
Bioprospecting and Source Organism Identification for Eudistomin W
The discovery of this compound is a direct result of bioprospecting efforts targeting marine invertebrates, which are known to be prolific sources of novel secondary metabolites. springernature.com
Marine Ascidians of the Eudistoma Genus
This compound is a naturally occurring compound isolated from marine tunicates, specifically from species belonging to the genus Eudistoma. springernature.comontosight.ai These ascidians, commonly known as sea squirts, are part of the family Polycitoridae and are found in various marine environments. iiarjournals.org The genus Eudistoma is particularly rich in structurally diverse alkaloids, including a wide array of β-carboline derivatives. iiarjournals.orgwikipedia.org The production of these compounds is often attributed to symbiotic microorganisms residing within the tunicate tissues.
Geographic Collection Sites and Ecological Considerations
The specific source organism for this compound is a tunicate of the genus Eudistoma sp. collected from Micronesia. springernature.comacs.org The collection of these organisms often involves snorkeling or diving in intertidal and subtidal zones where these tunicates thrive. japsonline.comresearchgate.net For instance, species of Eudistoma have been collected from diverse locations such as the Caribbean, the waters around Papua New Guinea, and the Indo-Pacific region. ontosight.aimdpi.comnih.gov The ecological role of this compound and other related alkaloids in the source organism is not fully understood but is thought to be involved in chemical defense mechanisms against predation or microbial fouling.
Advanced Chromatographic Techniques for this compound Isolation and Purification
The isolation of this compound from the crude extract of the source organism is a multi-step process that relies on a combination of chromatographic techniques to separate it from a complex mixture of other metabolites. springernature.com
Liquid-Liquid Extraction and Solid-Phase Extraction Methodologies
The initial step in the isolation process typically involves solvent extraction of the lyophilized and ground tunicate material. nih.govjapsonline.com A common method is liquid-liquid partitioning, where the crude extract is partitioned between immiscible solvents of varying polarities, such as ethyl acetate (B1210297) and water, to achieve a preliminary separation of compounds based on their solubility. springernature.comnih.gov
Following this, solid-phase extraction (SPE) is often employed for further fractionation. csic.es In this technique, the extract is passed through a solid adsorbent (the stationary phase), and different compounds are eluted with a series of solvents of increasing polarity. This method helps to remove unwanted matrix components and enrich the fraction containing the target compound, this compound. rsc.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of this compound. acs.orgjapsonline.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol/water), is frequently used. japsonline.comjapsonline.com The separation is based on the differential partitioning of the compounds between the two phases. diva-portal.org By using a gradient elution, where the composition of the mobile phase is changed over time, a high degree of resolution can be achieved, allowing for the isolation of pure this compound. japsonline.comjapsonline.com The use of a semi-preparative HPLC column allows for the purification of sufficient quantities of the compound for structural elucidation and bioactivity testing. japsonline.com
Countercurrent Chromatography and Other Separation Principles
Countercurrent chromatography (CCC) is another liquid-liquid partition chromatography technique that can be applied to the separation of natural products like this compound. wikipedia.orgchromatographyonline.com Unlike HPLC, CCC uses no solid support, which eliminates the risk of irreversible adsorption of the sample. chromatographyonline.com The separation occurs between two immiscible liquid phases, one stationary and one mobile, held in place by centrifugal or gravitational forces. wikipedia.orgresearchgate.net This technique is particularly useful for separating components in complex mixtures and can be scaled up for preparative purposes. chromatographyonline.com While direct application of CCC for this compound is not explicitly detailed in the provided context, it represents a viable and powerful alternative or complementary technique to traditional chromatographic methods for the isolation of marine alkaloids. chromatographyonline.comaocs.org
The structural elucidation of this compound was definitively established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, and long-range ¹³C-¹H correlations) and mass spectrometry (EI and ESIMS). acs.org
Spectroscopic and Spectrometric Approaches for this compound Structural Characterization
The elucidation of this compound's molecular architecture was a result of the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgnih.gov These powerful techniques, used in concert, allowed researchers to piece together the complex structure from the ground up.
Nuclear Magnetic Resonance (NMR) spectroscopy was central to determining the planar structure of this compound. acs.orgnih.gov Through a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, and Correlation Spectroscopy (COSY), the chemical environment and connectivity of each proton and carbon atom were mapped out.
The ¹H NMR spectrum revealed key features of the molecule. For instance, the presence of signals corresponding to a monosubstituted phenyl moiety was identified. acs.org A distinct triplet signal observed at δ 5.77 (J = 5.8 Hz) was indicative of a hydroxyl methine group coupled to an adjacent methylene (B1212753) group. acs.org
The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirmed the count of carbon atoms and their types (methyl, methylene, methine, or quaternary). The carbon assignments for this compound were solidified using 2D NMR techniques. acs.org Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlated each proton to its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range (2- and 3-bond) correlations between protons and carbons. acs.orgcore.ac.uk These HMBC correlations were crucial for assembling the fragments, such as connecting the substituent to the β-carboline core. The NMR data for this compound showed similarities to known compounds like eudistomins M and Q, which aided in confirming the substitution pattern on the β-carboline ring system. acs.org
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 1 | 140.9 | - | - |
| 3 | 113.8 | 8.18, s | C-1, C-4a, C-4, C-9a |
| 4 | 115.1 | 8.33, s | C-3, C-4a, C-5, C-9a |
| 4a | 129.5 | - | - |
| 5 | 121.0 | 8.09, d, 7.8 | C-4, C-7, C-8a |
| 6 | 121.7 | 7.29, t, 7.8 | C-8 |
| 7 | 129.2 | 7.54, t, 7.8 | C-5, C-8a |
| 8 | 112.2 | 7.59, d, 7.8 | C-6, C-8a |
| 8a | 138.8 | - | - |
| 9a | 135.5 | - | - |
| 1' | 139.1 | - | - |
| 2', 6' | 126.7 | 7.60, d, 7.2 | C-4', C-1' |
| 3', 5' | 128.8 | 7.40, t, 7.2 | C-1' |
| 4' | 128.5 | 7.34, t, 7.2 | C-2', C-6' |
| 10 | 70.1 | 5.77, t, 5.8 | C-1', C-11, C-1 |
| 11 | 43.7 | 3.22, m | C-10, C-9a |
Mass spectrometry played a complementary and confirmatory role in the structural elucidation of this compound. acs.orgnih.gov Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry were employed.
EI-MS, known as a "hard" ionization technique, provided valuable information about the fragmentation pattern of the molecule, which helps in identifying structural motifs. emory.edunih.gov ESI-MS, a "soft" ionization method, was crucial for determining the accurate molecular weight of the compound by observing the protonated molecule [M+H]⁺. libretexts.orgresearchgate.net The high-resolution ESI-MS (HRESIMS) data established the molecular formula of this compound as C₂₀H₁₈N₂O, which was consistent with the data obtained from ¹H and ¹³C NMR spectroscopy. acs.org This agreement between MS and NMR data provided strong evidence for the proposed structure.
X-ray crystallography is considered the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. soton.ac.uknih.gov This technique involves diffracting X-rays through a single crystal of the substance to generate an electron density map, from which the precise position of each atom can be determined. soton.ac.uk However, a prerequisite for this analysis is the ability to grow a high-quality single crystal, which can be a significant challenge for many natural products. pace.edu
In the case of this compound, a review of the primary literature and major chemical databases indicates that its structure has not been determined by X-ray crystallography. acs.orgnih.gov Consequently, the absolute stereochemistry at its chiral center (C-10) has not been assigned using this method.
Chiroptical methods, such as Electronic Circular Dichroism (ECD), are powerful spectroscopic techniques used to investigate the stereochemistry of chiral molecules in solution. pace.edumdpi.com ECD measures the differential absorption of left and right circularly polarized light, providing a spectrum that is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. nsf.gov Often, experimental ECD spectra are compared with spectra predicted by quantum chemical calculations to assign the absolute stereochemistry of a molecule. pace.edu
For this compound, there are no reports in the scientific literature detailing the use of ECD or other chiroptical methods for the assignment of its absolute stereochemistry. The original isolation paper focused on establishing the planar structure and did not report on the compound's chiroptical properties. acs.orgnih.gov Therefore, the absolute configuration of this compound remains undetermined.
Total Synthesis Strategies and Methodologies for Eudistomin W and Its Analogues
Retrosynthetic Analysis of the Eudistomin W Molecular Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, a primary disconnection is often made at the C1-position of the β-carboline core, separating the indole (B1671886) substituent from the tricyclic system. unilag.edu.ng This leads to two key fragments: a functionalized β-carboline and an indole derivative.
Another common retrosynthetic approach involves breaking the C-N and C-C bonds of the pyridine (B92270) ring of the β-carboline. unilag.edu.ngbeilstein-journals.org This strategy often leads back to tryptamine (B22526) or a related indole derivative and a C2-N synthon, which can be joined through reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations. beilstein-journals.orgresearchgate.net The specific functional groups on the indole and the side chain dictate the precise bond disconnections and the subsequent forward synthesis plan.
A retrosynthetic analysis for a related compound, Eudistomin Y, illustrates a disconnection approach where the target molecule is derived from a dihydro-β-carboline intermediate. beilstein-journals.org This intermediate, in turn, is envisioned to be synthesized from a ketoamide, which can be assembled from tryptamine and a substituted phenylethanone derivative. beilstein-journals.org This highlights the modularity of the retrosynthetic approach, allowing for different strategies to converge on the core β-carboline structure.
Key Synthetic Transformations in this compound Construction
The construction of the this compound molecule relies on a series of key chemical reactions that enable the assembly of its characteristic β-carboline core and the installation of the indole substituent.
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. researchgate.nettandfonline.com This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions to form a tetrahydro-β-carboline, which can then be oxidized to the aromatic β-carboline core. researchgate.netresearchgate.net Numerous total syntheses of eudistomins and their analogues have utilized this powerful transformation. researchgate.net
For instance, the synthesis of Eudistomin U, a closely related alkaloid, has been achieved through a Pictet-Spengler reaction between a tryptophan methyl ester and N-acetylindole-3-carboxaldehyde. mdpi.com Variants of this reaction, including microwave-assisted protocols and the use of different catalysts, have been developed to improve yields and reaction times. researchgate.net A modified one-pot oxidation following a Pictet-Spengler reaction has also proven effective in preparing 1-substituted β-carbolines directly. mdpi.com
Carbon-carbon bond forming reactions are essential for creating the core carbon skeleton of complex molecules. alevelchemistry.co.ukarkat-usa.orgnumberanalytics.com In the context of this compound synthesis, the Suzuki cross-coupling reaction has emerged as a particularly powerful tool for attaching the indole substituent to the β-carboline core. acs.orgmt.com This palladium-catalyzed reaction couples an organoboron compound with an organohalide. mt.comnih.gov
Several syntheses of Eudistomin U and its analogues have successfully employed a late-stage Suzuki cross-coupling. nih.govuri.edu This strategy allows for the diversification of the molecule at a late stage by using various boronic acids. uri.edu Optimization of the Suzuki coupling conditions, including the choice of solvent, palladium precatalyst, and base, has been crucial for achieving high yields. nih.gov For example, using tris(dibenzylideneacetone)dipalladium(0) (B46781) as a precatalyst with a suitable base has proven effective. nih.gov
| Entry | Solvent | Palladium Precatalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Toluene/Ethanol | Pd(PPh₃)₄ | Na₂CO₃ (aq) | 38 | nih.gov |
| 7 | Toluene/Ethanol | Pd₂(dba)₃ | Na₂CO₃ (aq) | 73 | nih.gov |
| 8 | Toluene/Ethanol | Pd₂(dba)₃ | K₃PO₄ (aq) | Reduced Yield | nih.gov |
| 9 | Toluene/Ethanol | Pd₂(dba)₃ | Cs₂CO₃ (aq) | Significantly Reduced Yield | nih.gov |
| 10 | Toluene/Ethanol | Pd₂(dba)₃ | Et₃N | Slightly Less Efficient | nih.gov |
The synthesis of this compound necessitates methods for both constructing the β-carboline core and functionalizing the indole ring. The β-carboline core is often assembled from indole-derived precursors. ljmu.ac.uk The Pictet-Spengler and Bischler-Napieralski reactions are classic methods for forming the pyridine C-ring of the β-carboline. researchgate.netljmu.ac.uk
Modern approaches also utilize transition metal-catalyzed reactions. For example, a palladium-catalyzed C-H addition of indoles to nitriles followed by cyclization has been developed for the synthesis of functionalized β-carbolines. ljmu.ac.uk The oxidation of a tetrahydro-β-carboline intermediate, often formed via a Pictet-Spengler reaction, is a common strategy to achieve the fully aromatic β-carboline system. researchgate.net Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are frequently used for this aromatization step. researchgate.netresearchgate.net
For eudistomins possessing stereocenters, stereocontrolled synthesis is paramount. The synthesis of (-)-Eudistomin C, for example, featured a diastereoselective Pictet-Spengler reaction catalyzed by a Brønsted acid to establish the stereochemistry at the tetrahydro-β-carboline core. ebi.ac.uknih.govthieme-connect.com The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity. thieme-connect.com
Another key strategy involves the use of chiral auxiliaries or catalysts. Asymmetric Pictet-Spengler reactions have been developed to produce enantiomerically enriched tetrahydro-β-carbolines. acs.org Furthermore, photocatalytic methods have been employed for the enantioselective C-H functionalization of β-carbolines, providing a direct route to chiral β-carboline derivatives that can serve as key intermediates in the synthesis of natural products like Eudistomin X. nih.gov
Indole Ring Functionalization and β-Carboline Core Assembly
Comparative Analysis of Different Total Synthesis Routes to this compound
One of the earliest syntheses of Eudistomin U by Molina utilized an iminophosphorane intermediate to construct the β-carboline ring. nih.gov Quéginer and colleagues developed a route based on sequential metalations. nih.gov More recent approaches have incorporated modern synthetic methods. For example, Waters reported a synthesis featuring an efficient IBX oxidation of a Pictet-Spengler intermediate. nih.gov Witulski and coworkers employed a novel Rh- or Ru-catalyzed [2+2+2] cyclization, while Yamaguchi and Itami utilized an oxidative C-H/C-H coupling. nih.gov
| Lead Author/Group | Key Reactions | Overall Yield (%) | Number of Steps | Reference |
|---|---|---|---|---|
| Molina | Iminophosphorane intermediate for β-carboline formation | Not specified | 4 | nih.gov |
| Quéginer | Sequential metalations | Not specified | Not specified | nih.gov |
| Mulcahy | Bischler-Napieralski cyclization, Suzuki cross-coupling | 19 | 5 | researchgate.netnih.gov |
| Kamal | Pictet-Spengler condensation, oxidative decarboxylation | 51 | 3 | researchgate.net |
| Yamaguchi & Itami | Oxidative C-H/C-H coupling | Not specified | Not specified | nih.gov |
Development of this compound Analogues and Derivatives via Divergent Synthesis
The structural framework of this compound and its related β-carboline alkaloids has inspired significant efforts in synthetic chemistry to generate analogues and derivatives. Divergent synthesis, a strategy wherein a common intermediate is converted into a library of structurally related compounds, has proven particularly effective. This approach facilitates the systematic modification of the Eudistomin core, enabling detailed investigations into structure-activity relationships (SAR) and the development of compounds with enhanced or novel biological activities. Research has often focused on analogues of related eudistomins, such as Eudistomin U and Y, with the strategies being broadly applicable to the this compound scaffold. A key tactic involves a late-stage functionalization of the β-carboline core, particularly at the C1 position, which is crucial for biological efficacy. uri.edunih.gov
One prominent divergent strategy employs a late-stage Suzuki cross-coupling reaction. uri.edu This method allows for the efficient introduction of a wide array of aromatic and heteroaromatic groups at the 1-position of a pre-functionalized β-carboline nucleus, such as a 1-halo-β-carboline. uri.edunih.gov This approach is highly valuable as it enables the rapid generation of diverse analogues from a common precursor, allowing chemists to probe the effects of varying the size, electronic properties, and substitution patterns of the C1-substituent. uri.edu Similarly, divergent strategies inspired by Eudistomins Y have been used to create libraries of aryl heteroaryl ketones and their subsequent oxime derivatives, leading to the discovery of potent antifungal agents. acs.orgnih.gov
Structure-Driven Modifications for Enhanced Activity
Systematic modifications of the eudistomin skeleton have yielded crucial insights into the structural features required for biological activity. By creating series of analogues, researchers have been able to pinpoint specific substitutions that lead to enhanced potency against various biological targets, including cancer cells and pathogenic microbes.
Studies on analogues of Eudistomin Y, which shares the β-carboline core with this compound, revealed that the introduction of hydroxyl-methylated phenyl groups resulted in derivatives with higher growth inhibitory activity against the MDA-231 breast carcinoma cell line compared to the natural products. mdpi.comnih.govresearchgate.net Further structure-activity relationship analysis demonstrated that increasing the number of bromine atoms on the aromatic rings of Eudistomin Y analogues correlated with an increase in their antibiotic effect. researchgate.netresearchgate.net
For Eudistomin U, another related alkaloid, derivatization has also led to improved bioactivity. The synthesis of 2-alkyl-1,2,3,4-tetrahydroeudistomin U derivatives produced compounds with potent antitumor properties. tandfonline.com A divergent approach to Eudistomin U analogues, which facilitates rapid modification of the 1-position of the β-carboline framework, was developed specifically to evaluate which structural features are essential for biological activity. uri.edu
More recent work on Eudistomin Y derivatives involved N-alkylation at the N-9 position to enhance the electron-donor effect, which also endowed the molecules with fluorescent properties. nih.gov This modification allowed for subcellular localization studies and led to the discovery of derivatives with significantly higher antiproliferative activity than the parent compound, Eudistomin Y1. researchgate.netnih.gov One such derivative, H1k, was found to arrest cancer cells in the G2-M phase and localize specifically in the lysosome. nih.gov
In the search for new agrochemicals, a divergent optimization strategy based on the Eudistomins Y framework produced a series of heteroaryl ketones and oximes. acs.orgnih.gov This led to the identification of compounds with potent antifungal activity.
| Eudistomin Class | Modification | Resulting Activity | Reference |
|---|---|---|---|
| Eudistomin Y | Addition of hydroxyl-methylated phenyl groups | Enhanced growth inhibition of MDA-231 breast cancer cells. | mdpi.comnih.gov |
| Eudistomin Y | Increased number of bromine atoms on aromatic rings | Enhanced antibiotic effect. | researchgate.netresearchgate.net |
| Eudistomin Y | N-alkylation at the N-9 position (e.g., derivative H1k) | Higher antiproliferative potency; lysosome-specific localization. | researchgate.netnih.gov |
| Eudistomin U | Synthesis of 2-alkyl-1,2,3,4-tetrahydro derivatives | Potent antitumor activities. | tandfonline.com |
| Eudistomins Y-Inspired | Conversion to benzothiazolyl oxime (e.g., 5am) | Superior antifungal activity against Sclerotinia sclerotiorum. | acs.orgnih.gov |
| Eudistomins Y-Inspired | Scaffold hopping to benzothiazolyl-pyridyl oxime (e.g., 5bm) | Remarkable antifungal activity against Pyricularia oryzae. | acs.orgnih.gov |
Synthetic Access to this compound Precursors and Intermediates
The efficient synthesis of this compound and its analogues relies heavily on the strategic preparation of key precursors and intermediates. The construction of the core β-carboline ring system is a central challenge, with several established methods being adapted for these specific targets.
A common and effective method for forming the β-carboline core is the Pictet-Spengler reaction. mdpi.comnih.gov This reaction typically involves the condensation of a tryptamine derivative with an aldehyde or a glyoxal. For the synthesis of Eudistomins Y1-Y7, for example, bromo-substituted tryptamines and bromo-substituted phenylglyoxals served as the crucial starting materials, which were cyclized using an acid catalyst. mdpi.comnih.govresearchgate.net Another classic method, the Bischler-Napieralski cyclization, has been employed starting from tryptamine to generate a lactam intermediate, which is a precursor to the fully aromatic β-carboline. nih.gov
Modern transition-metal-catalyzed reactions have become indispensable for accessing key intermediates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly vital. uri.edunih.govljmu.ac.uk These reactions are used both to assemble complex precursors and to perform late-stage functionalization. For instance, a 1-halo-β-carboline intermediate can be prepared and subsequently coupled with a diverse set of boronic acids to install various aryl groups at the C1 position. uri.edunih.gov This strategy allows for a divergent approach from a common, halogenated intermediate. nih.gov Similarly, biaryl precursors for intramolecular cyclization can be prepared via Suzuki coupling, which then undergo a palladium-catalyzed C–H/N–H activation to form the β-carboline ring. ljmu.ac.uk
Biosynthetic Investigations of Eudistomin W
Proposed Biosynthetic Pathway Intermediates and Precursors (e.g., Tryptophan-derived)
The biosynthesis of the characteristic β-carboline core of Eudistomin W is widely proposed to originate from the amino acid L-tryptophan. mdpi.comresearchgate.net This hypothesis is supported by numerous chemical syntheses of eudistomins and other β-carbolines, which biomimetically utilize tryptophan or its derivatives as starting materials. researchgate.netrsc.orgnih.gov The key transformation is the Pictet-Spengler reaction, a well-established method in organic synthesis that also mirrors biosynthetic processes. researchgate.netcrimsonpublishers.com
The proposed biosynthetic pathway likely begins with the decarboxylation of L-tryptophan to form tryptamine (B22526). This is a common initial step in the formation of many indole (B1671886) alkaloids. nih.govannualreviews.org Tryptamine then serves as the β-arylethylamine component for the crucial Pictet-Spengler condensation. The second precursor is a currently unidentified aldehyde or ketone that would ultimately form the C1 substituent of the this compound backbone.
Following the Pictet-Spengler reaction, a tetrahydro-β-carboline intermediate is formed. crimsonpublishers.com The final step in the formation of the aromatic β-carboline ring system is an oxidation (aromatization) of this tetrahydro-β-carboline intermediate. The specific intermediates and the precise nature of the carbonyl-containing precursor for this compound remain subjects for further investigation.
A study on the co-culture of Ganoderma boninense and Scytalidium parasiticum detected the production of Eudistomin I and noted that tryptamine present in the control group was consumed in the treatment group, suggesting its role as a precursor in the biosynthetic pathway of this related eudistomin. mdpi.com This finding lends further support to the proposed involvement of tryptophan-derived intermediates in the biosynthesis of the eudistomin family of compounds. mdpi.com
Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis
| Compound Name | Role in Biosynthesis |
|---|---|
| L-Tryptophan | Primary precursor |
| Tryptamine | Decarboxylated intermediate |
| Unidentified Aldehyde/Ketone | C1 substituent precursor |
Identification and Characterization of Key Biosynthetic Enzymes
Direct evidence for the specific enzymes involved in this compound biosynthesis in its native tunicate host has not yet been reported. However, research on β-carboline alkaloid biosynthesis in other organisms, particularly microorganisms, has identified enzymes that catalyze the key steps of the proposed pathway. These findings provide valuable models for the enzymes likely involved in this compound formation.
A pivotal enzyme is Tryptophan Decarboxylase (TDC), which converts tryptophan to tryptamine. nih.govannualreviews.org The subsequent and most critical step, the Pictet-Spengler reaction, is catalyzed by a class of enzymes known as Pictet-Spenglerases. While these have been primarily studied in plants for the synthesis of complex alkaloids like strictosidine, analogous enzymes are believed to function in other organisms.
A significant breakthrough in understanding microbial β-carboline synthesis came with the discovery and characterization of McbB from the marine bacterium Marinactinospora thermotolerans. researchgate.netnih.gov McbB is a novel enzyme that catalyzes the Pictet-Spengler reaction between L-tryptophan and oxaloacetaldehyde to form the β-carboline scaffold of a group of compounds called marinacarbolines. nih.gov Structural and mutational studies of McbB have revealed its unique protein fold, distinct from plant-based Pictet-Spenglerases, and have identified key catalytic residues. nih.gov Remarkably, engineered mutants of McbB with expanded active sites were able to accept a bulkier aldehyde substrate, phenylglyoxal, to produce 1-benzoyl-3-carboxy-β-carboline, demonstrating the potential for enzymatic synthesis of complex β-carbolines. nih.gov It is plausible that an enzyme with similar functionality to McbB is responsible for constructing the core of this compound in its source organism.
The final aromatization of the tetrahydro-β-carboline intermediate could be catalyzed by an oxidase or dehydrogenase, though this step can also occur spontaneously under certain conditions. The potential involvement of halogenating enzymes, such as haloperoxidases, is also of interest, given that many eudistomins are halogenated, although this compound itself is not. mdpi.com
Genetic Basis and Regulation of this compound Biosynthesis in Source Organisms
The genetic foundation for this compound production remains largely unexplored. In bacteria and fungi, genes for secondary metabolite biosynthesis are often organized into biosynthetic gene clusters (BGCs). jmicrobiol.or.kr These clusters typically contain all the genes necessary for the synthesis of a particular compound, including those for precursor supply, core scaffold formation, and subsequent modifications (tailoring enzymes), as well as regulatory and transport genes. nih.govmdpi.com
It is hypothesized that a similar BGC for eudistomin biosynthesis exists in the source organism, which could be the tunicate itself or, more likely, a symbiotic microorganism. mdpi.comresearchgate.net Tunicates are known to host a rich diversity of microbial symbionts, which are often the true producers of bioactive compounds isolated from the host. nih.gov
Genome mining of tunicates and their associated microbiota is a promising strategy to identify the this compound BGC. jmicrobiol.or.kr By searching for homologous genes to known β-carboline biosynthetic enzymes, such as Tryptophan Decarboxylase and Pictet-Spenglerases like McbB, researchers can pinpoint candidate BGCs. researchgate.net Once a BGC is identified, genetic manipulation techniques, such as gene knockout or heterologous expression, can be used to confirm its role in this compound production and to elucidate the function of each gene within the cluster. jmicrobiol.or.kr To date, no such BGC for any eudistomin has been reported.
Chemoenzymatic Approaches for Biosynthesis Elucidation and Derivatization
Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful tool for both studying biosynthetic pathways and creating novel derivatives of natural products. rsc.orgrsc.orgkit.edu In the context of this compound, this approach can be used to confirm proposed biosynthetic steps and to generate analogs with potentially improved biological activities.
A key chemoenzymatic strategy is the use of isolated enzymes or whole-cell biocatalysts to perform specific reactions. For example, the enzyme McbB, which catalyzes the Pictet-Spengler reaction, has been shown to accept non-native substrates when its active site is mutated, leading to new β-carboline structures. nih.gov This demonstrates the potential for using engineered enzymes to synthesize this compound analogs by providing different aldehyde precursors.
Another approach involves precursor-directed biosynthesis, where synthetic, modified precursors are fed to the producing organism (or a heterologous host expressing the biosynthetic pathway). The organism's enzymes may then incorporate these precursors into the final molecular structure, resulting in new derivatives. This has been successfully demonstrated for other β-carboline alkaloids. For instance, feeding halogenated tryptophan derivatives to the cyanobacterium Nostoc sp. led to the production of new halogenated nostocarboline (B1238079) analogs.
These chemoenzymatic methods not only provide evidence for the native biosynthetic pathway by testing the acceptance of proposed intermediates but also open avenues for the semi-synthesis of a wide range of this compound derivatives for structure-activity relationship (SAR) studies. acs.org
Metabolic Engineering Strategies for this compound Production Enhancement (if applicable)
While no metabolic engineering strategies have been specifically applied to this compound, research in other systems provides a clear roadmap for how its production could be enhanced in a suitable host organism. Metabolic engineering aims to rationally modify an organism's metabolism to overproduce a desired compound. researchgate.net For this compound, this would likely involve heterologous expression of its biosynthetic gene cluster in a well-characterized microbial host like Escherichia coli or Saccharomyces cerevisiae.
Key strategies to boost production would focus on increasing the supply of the primary precursor, L-tryptophan. nih.govnih.gov This can be achieved by:
Overexpressing key enzymes in the tryptophan biosynthetic pathway, such as feedback-resistant versions of anthranilate synthase (e.g., OASA1D or TrpE(fbr)) and AroG(fbr), which is involved in the common aromatic amino acid pathway. mdpi.comnih.govnih.gov
Deleting competing pathways that drain the tryptophan pool. For example, knocking out genes like tnaA, which encodes tryptophanase (an enzyme that degrades tryptophan), can increase its availability for the desired pathway. nih.gov
Once the precursor supply is optimized, the expression levels of the this compound biosynthetic genes themselves would need to be fine-tuned to prevent the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. A recent study demonstrated a modular co-culture system in E. coli for the de novo production of various halogenated tryptophan derivatives and new-to-nature β-carbolines, showcasing the power of this approach. nih.govresearchgate.net Such a platform could be adapted for the production of this compound and its analogs, providing a sustainable and scalable source of this valuable compound.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Eudistomin I |
| L-Tryptophan |
| Tryptamine |
| Tetrahydro-β-carboline |
| Strictosidine |
| Marinacarbolines |
| Phenylglyoxal |
| 1-Benzoyl-3-carboxy-β-carboline |
Investigation of Biological Activities and Underlying Molecular Mechanisms of Eudistomin W
Antimicrobial Activities of Eudistomin W
This compound is a naturally occurring compound that belongs to the eudistomin family of alkaloids, which are known for a diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aimdpi.com Research into this compound, specifically, has revealed a selective spectrum of antimicrobial action.
Antibacterial Efficacy and Mechanistic Insights (in vitro)
Initial in vitro screening of this compound has been conducted to determine its effect on bacterial growth. The primary study that first isolated the compound from the Micronesian ascidian Eudistoma sp. tested its activity using an agar (B569324) diffusion assay. nih.govacs.org The results from this foundational research indicated that this compound did not exhibit any antibacterial activity against the tested strains. nih.govacs.org
The table below summarizes the findings from the antibacterial screening of this compound.
| Bacterial Strain | Activity | Reference |
| Bacillus subtilis | Inactive | nih.gov |
| Staphylococcus aureus | Inactive | nih.gov |
| Escherichia coli | Inactive | nih.gov |
Membrane Disruption and Cellular Permeability Alterations
Due to the observed lack of antibacterial activity, specific mechanistic studies on this compound's effect on bacterial membrane integrity and permeability have not been reported in the reviewed scientific literature.
Given that this compound did not inhibit the growth or viability of the tested bacteria, subsequent investigations into its potential to inhibit macromolecular synthesis in these organisms have not been pursued or reported.
Antifungal Properties and Cellular Targets (in vitro)
In contrast to its lack of effect on bacteria, this compound has demonstrated selective and notable antifungal properties. nih.govacs.org The compound was found to be active against the pathogenic yeast Candida albicans. nih.govmdpi.com
In an agar diffusion assay, this compound produced a clear zone of inhibition against C. albicans, indicating its ability to impede the growth of this fungus. mdpi.com This selective fungicidal activity highlights its potential as a lead structure for the development of new antifungal agents. mdpi.com
The table below presents the results of the antifungal testing of this compound.
| Fungal Strain | Amount per Disk | Zone of Inhibition | Reference |
| Candida albicans | 10 µg | 13 mm | mdpi.com |
While the antifungal activity is established, the specific cellular targets and the precise molecular mechanism of action of this compound in Candida albicans are not yet fully elucidated in the available scientific literature. General mechanisms for other antifungal β-carbolines include disruption of the cell membrane, interference with redox homeostasis, and damage to DNA function. nih.govresearchgate.net However, dedicated studies are required to confirm if this compound follows a similar pathway.
Antiviral Activities and Replication Cycle Interference (in vitro)
While the broader eudistomin class of compounds includes many molecules with documented antiviral effects against various DNA and RNA viruses, including Herpes Simplex Virus-1 (HSV-1) and Poliovirus, specific in vitro studies on the antiviral activity of this compound have not been reported in the reviewed literature. nih.goviupac.orgmdpi.com Therefore, there is currently no available data on its ability to interfere with the viral replication cycle.
Anticancer and Anti-proliferative Activities in Cellular Models
The anticancer potential of the eudistomin family has been a subject of scientific inquiry, with many members demonstrating cytotoxic effects against various cancer cell lines. nih.gov These β-carboline alkaloids, derived from the coupling of tryptophan with a second amino acid, exhibit diverse structures which in turn leads to a variety of biological activities. nih.gov While this compound has been identified and structurally characterized, its specific anticancer activities have not been extensively reported in contrast to its analogs. acs.org
There is no specific data available in the reviewed literature detailing the cytotoxic effects and IC₅₀ values of this compound against cancer cell lines.
However, extensive research on its structural relatives provides a clear indication of the potential of this compound class. For instance, Eudistomin U has shown moderate cytotoxicity against several human cancer cell lines, including C19 leukemia, CaOV3 ovarian, and WM266-4 melanoma cells. nih.govnih.gov Eudistomin H, a brominated indole (B1671886) alkaloid, has demonstrated potent cytotoxic activity against human cervical carcinoma (HeLa) cells with an IC₅₀ value of 0.49 μg/mL. iiarjournals.orgiiarjournals.orgnih.gov Furthermore, studies on Eudistomins Y₁–Y₇ revealed moderate growth inhibitory activity against the MDA-231 breast carcinoma cell line, with IC₅₀ values ranging from 15–63 μM. mdpi.comnih.gov
| Compound | Cell Line(s) | Reported IC₅₀ Value(s) |
| Eudistomin H | HeLa (Cervical Carcinoma) | 0.49 µg/mL iiarjournals.orgiiarjournals.org |
| Eudistomin U | C19 (Leukemia) | 15.6 µg/mL nih.gov |
| CaOV3 (Ovarian) | 24.9 µg/mL nih.gov | |
| WM266-4 (Melanoma) | 27.5 µg/mL nih.gov | |
| Eudistomins Y₁-Y₇ | MDA-231 (Breast Carcinoma) | 15-63 µM mdpi.comnih.gov |
Specific studies on the induction of apoptosis by this compound are not available. However, research on its analogs strongly suggests that this is a likely mechanism of action for the compound class.
Eudistomin H has been shown to induce apoptosis in HeLa cells, a process characterized by classic morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation. iiarjournals.orgiiarjournals.orgnih.gov The mechanism is thought to be initiated through the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade. iiarjournals.orgiiarjournals.org A synthetic derivative of Eudistomin U, known as EU-5, has been found to trigger mitochondria-mediated apoptosis. nih.govdntb.gov.uaresearchgate.net This process involves the activation of the p53 signaling pathway, which can lead to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. nih.govresearchgate.netresearchgate.net
There is no direct evidence from the reviewed studies describing the effect of this compound on cell cycle progression in cancer cells.
Related eudistomins, however, are known to interfere with the cell cycle. Eudistomin H has been observed to cause a marked arrest of HeLa cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. iiarjournals.orgiiarjournals.org This broad-phase arrest suggests interference with multiple checkpoints. A derivative of Eudistomin U, EU-5, was shown to suppress the proliferation of A375 melanoma cells by specifically causing cell cycle arrest at the G₀/G₁ phase. nih.govdntb.gov.ua In another study, a fluorescent derivative of Eudistomin Y was found to arrest MDA-MB-231 breast cancer cells in the G₂-M phase, which was linked to the downregulation of the Cyclin B1-CDK1 complex. researchgate.netnih.gov
While there are no specific DNA interaction studies for this compound, the β-carboline scaffold, which is the core of all eudistomins, is widely recognized for its ability to bind to DNA. mdpi.comcrimsonpublishers.com These flat, aromatic structures can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com
Studies on Eudistomin U confirm that it interacts with DNA, although its binding is considered weak and follows a more complex mechanism than simple intercalation seen with other β-carbolines. nih.govnih.gov A synthetic derivative, 3-formyl-eudistomin U (EU-5), was demonstrated to bind directly to DNA, causing damage and disrupting its function. nih.gov Spectroscopic and molecular docking studies revealed that EU-5 likely intercalates into DNA bases via π‒π stacking interactions. nih.gov
No enzyme inhibition data is available specifically for this compound.
The β-carboline class of molecules, to which eudistomins belong, is known to inhibit several key enzymes involved in cancer cell proliferation. Various derivatives have been identified as inhibitors of topoisomerase I and II, enzymes critical for resolving DNA topological problems during replication and transcription. mdpi.comcrimsonpublishers.com For example, Bengacarboline, a tetrahydro-β-carboline, was found to inhibit the catalytic activity of topoisomerase II. nih.gov Other eudistomins have shown different enzyme targets; Eudistomin C inhibits kinesin-5, a motor protein essential for mitotic cell division. In the context of anti-infectives, which can be relevant to cancer therapy, Eudistomin Y4 and Y5 have been identified as inhibitors of Sortase A, a bacterial enzyme, with IC₅₀ values of 163.2 μM and 146.4 μM, respectively.
The ability of this compound to modulate specific cellular signaling pathways has not been documented.
Research into its analogs has provided insights into potential targets. A derivative of Eudistomin U demonstrated the ability to activate the p53 signaling pathway in melanoma cells, a critical pathway for inducing apoptosis and cell cycle arrest in response to cellular stress like DNA damage. nih.govresearchgate.netresearchgate.net Furthermore, a derivative of Eudistomin Y was shown to downregulate the expression of cyclin-dependent kinase (CDK1) and cyclin B1, key regulators of the G₂-M phase transition, through a lysosome-dependent pathway. researchgate.netnih.gov Other β-carboline derivatives have also been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. tandfonline.com
Lysosome-Targeted Activity
While lysosome-targeted activity is an area of interest for related marine alkaloids, specific studies detailing this mechanism for this compound are not prominently available in the current scientific literature. However, research into other members of the eudistomin family has established the lysosome as a key subcellular target.
For instance, Eudistomin Y, another β-carboline of marine origin, and its fluorescent derivatives have been identified as having lysosome-specific localization in cancer cells. epfl.chnih.govresearchgate.net Studies on the derivative H1k demonstrated that its antiproliferative effects are linked to its accumulation in lysosomes, which leads to an increase in autophagy signals and subsequent cell cycle arrest. nih.govresearchgate.netmedchemexpress.comresearchgate.net This lysosome-dependent pathway involves the downregulation of the Cyclin B1-CDK1 complex, which is crucial for the G2-M phase transition in the cell cycle. nih.govresearchgate.net The specific autophagy inhibitor 3-methyladenine (B1666300) was shown to inhibit the antiproliferative effects triggered by H1k, confirming the lysosome's role in its mechanism of action. nih.govresearchgate.net
Although this provides a potential mechanistic framework, it is important to note that these specific findings relate to Eudistomin Y and its derivatives. nih.govresearchgate.net Direct experimental evidence confirming a similar lysosome-targeted activity for this compound has yet to be reported.
Anti-inflammatory and Immunomodulatory Effects (in vitro)
The β-carboline scaffold, which forms the core of this compound, is associated with a wide range of biological activities, including potential anti-inflammatory properties. utm.mymdpi.com However, specific in vitro research focusing on the direct anti-inflammatory and immunomodulatory effects of this compound is limited. General studies on other β-carbolines have shown they can inhibit enzymes involved in inflammatory processes, such as xanthine (B1682287) oxidase, thereby reducing the production of reactive oxygen species. utm.my
While some eudistomins and related compounds have been investigated for their effects on immune cells and inflammatory pathways, dedicated studies on this compound's ability to modulate the production of pro-inflammatory cytokines (like TNF-α or interleukins) or its effect on immune cell function have not been extensively documented. ontosight.aiiiarjournals.orgmdpi.com Therefore, a detailed profile of this compound's in vitro anti-inflammatory and immunomodulatory activity remains an area for future investigation.
Other Reported Biological Activities and Preliminary Mechanistic Observations (e.g., antimalarial, KSP inhibition)
While certain eudistomins have been evaluated for antimalarial activity and as inhibitors of kinesin spindle protein (KSP), specific data for this compound in these areas are not widely reported. crimsonpublishers.comnih.govresearchgate.net For example, Eudistomin U has been noted for its potential as a KSP inhibitor, and derivatives of Eudistomin N and O have shown antimalarial properties. crimsonpublishers.comnih.govresearchgate.net
The most clearly defined biological activity for this compound comes from antimicrobial screening. acs.orgnih.gov this compound was isolated from a Micronesian tunicate of the Eudistoma species alongside a related compound, Eudistomin X. acs.orgnih.gov In agar diffusion assays, this compound demonstrated selective antifungal activity. acs.orgnih.gov
Specifically, it was active against the fungal pathogen Candida albicans but did not show any antibacterial activity against the tested strains of Bacillus subtilis, Staphylococcus aureus, or Escherichia coli. acs.orgnih.gov This contrasts with its co-isolated counterpart, Eudistomin X, which exhibited both antibacterial and antifungal properties. acs.orgnih.gov
The table below summarizes the reported antimicrobial screening results for this compound.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Type | Assay Method | Result | Citation |
|---|---|---|---|---|
| Candida albicans | Fungus | Agar Diffusion | Active | acs.org, nih.gov |
| Bacillus subtilis | Bacterium (Gram-positive) | Agar Diffusion | No Activity | acs.org, nih.gov |
| Staphylococcus aureus | Bacterium (Gram-positive) | Agar Diffusion | No Activity | acs.org, nih.gov |
Structure Activity Relationship Sar Studies of Eudistomin W and Its Analogues
Correlating Structural Features with Biological Potency
SAR studies have revealed that the biological potency of eudistomin derivatives is highly dependent on specific structural and stereochemical features. Modifications to the β-carboline core, the nature and position of substituents, and the stereochemistry of chiral centers all play a significant role in modulating activities such as antiviral, antitumor, and antifungal effects.
Impact of β-Carboline Ring Substitutions
The substitution pattern on the β-carboline ring system is a critical determinant of biological activity. Research on various eudistomin analogues has demonstrated that both the type and location of substituents can dramatically alter potency.
For tetracyclic eudistomines, substituents on the indole (B1671886) portion of the β-carboline ring significantly influence biological activity. For instance, a methoxy (B1213986) (OMe) group at the C-5 position was found to confer high potency in both antiviral and antitumor models. nih.gov In contrast, for certain other β-carboline derivatives, a lack of substitution at the C-6 and C-7 positions was shown to enhance anticancer activity. researchgate.net
Studies on Eudistomin Y analogues, which feature a 1-carbonyl β-carboline structure, have shown that halogenation of the aromatic rings is a key factor. An increased number of bromine atoms on the aromatic parts of the molecule was correlated with an enhanced antibiotic effect. researchgate.net However, in a different context of 1-aryl-β-carbolines designed as 5-HT₂ receptor ligands, bromination of an attached indole ring led to a loss of binding activity. acs.org
Furthermore, the introduction of a methoxy group at the C-6 position of the β-carboline core, particularly when a 3-indolyl substituent is present at the C-1 position, has been identified as important for potent activity against 5-hydroxytryptamine subtype-2 receptors. acs.org
| Compound/Derivative | Substitution on β-Carboline Ring | Biological Activity | Reference |
| 5-OMe derivative (1h) | 5-Methoxy | High antiviral and antitumor potency | nih.gov |
| Isopropyl-substituted β-carboline (13r) | No substitution at C-6 and C-7 | Enhanced anticancer activity | researchgate.net |
| Eudistomin Y Analogue | Increased number of Bromine atoms | Increased antibiotic effect | researchgate.net |
| 1-Aryl-β-carboline Analogue | 6-Methoxy group | Potent 5-HT₂ receptor binding | acs.org |
| Brominated 1-(3-indolyl)-β-carboline | Bromination of the C-1 indole substituent | Loss of 5-HT₂ receptor binding | acs.org |
Role of Side Chain Modifications and Aromatic Groups
Modifications to the side chains and the aromatic groups attached to the β-carboline nucleus are pivotal in defining the biological profile of eudistomin analogues. The nature of the substituent at the C-1 position is particularly influential.
The presence of a C(1)-NH2 substituent is considered a crucial feature for the antiviral and antitumor activities of tetracyclic eudistomines. nih.gov For another class, the Eudistomin U analogues, a defining feature is the presence of an aromatic indole functionality at the C-1 position of the β-carboline ring, which is hypothesized to be important for its biological effects, including DNA binding. nih.govcrimsonpublishers.com SAR studies on 1-aryl-β-carbolines have further pinpointed the importance of a 3-indolyl substituent attached to the C-1 position for high affinity to serotonin (B10506) receptors. acs.org
The type of aromatic group at C-1 also matters. For example, in a series of β-carboline-3-(4-benzylidene)-4H-oxazol-5-ones, substituting a phenyl group at C-1 with a 4-methoxyphenyl (B3050149) group resulted in a more active cytotoxic compound, suggesting that an electron-donating substituent on this phenyl ring is important for cytotoxicity. mdpi.com In Eudistomin Y analogues, which possess a benzoyl substituent at C-1, it has been noted that reduction of this benzoyl moiety does not necessarily negatively affect its properties. researchgate.net
| Compound Class | C-1 Substituent | Impact on Biological Activity | Reference |
| Tetracyclic Eudistomines | C(1)-NH₂ | Important for antiviral & antitumor activity | nih.gov |
| Eudistomin U | Indole group | Important for DNA binding and cytotoxicity | nih.govcrimsonpublishers.com |
| 1-Aryl-β-carbolines | 3-Indolyl group | High affinity for serotonin receptors | acs.org |
| β-Carboline-oxazolones | 4-Methoxyphenyl | Increased cytotoxicity vs. unsubstituted phenyl | mdpi.com |
| Eudistomin Y | Benzoyl group | Characteristic feature; reduction does not eliminate activity | researchgate.net |
Stereochemical Requirements for Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor for the biological activity of many eudistomin analogues, particularly the tetracyclic variants.
Studies on tetracyclic eudistomines have revealed that the correct natural stereochemistry at both the C-1 and C-13b positions is a stringent requirement for both antiviral and antitumor activities. nih.govresearchgate.net Any deviation from this specific spatial configuration leads to a significant loss of potency, highlighting the highly specific nature of the interaction between these molecules and their biological targets. This underscores the importance of diastereoselective synthesis in producing biologically active compounds of this class. nih.govresearchgate.net The conformation of the aliphatic C/D ring system is therefore essential for a thorough understanding of the structure-activity relationships in these molecules. ru.nl
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of complex natural products like Eudistomin W. These in silico methods provide insights into molecular interactions at an atomic level, helping to rationalize experimental findings and guide the design of new, more potent analogues.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a macromolecular target. qeios.com This method has been applied to eudistomin derivatives to understand their mechanism of action and to identify key interactions that stabilize the ligand-receptor complex.
For example, a 2024 study on antifungal agents inspired by Eudistomins Y utilized molecular docking to show that a promising candidate, compound 5am , could form more hydrogen bonds with the amino acid residues of its target protein, actin, than the established antifungal agent metrafenone. acs.orgnih.gov
In a 2023 study, a newly synthesized derivative of Eudistomin U, EU-5 , was docked into the minor groove of a DNA duplex (PDB ID: 1Z3F). The docking results revealed that the compound intercalated between DNA bases primarily through π-π stacking interactions. Furthermore, the model predicted the formation of two strong hydrogen bonds between the aldehyde group and a cytosine residue (DC5), and the secondary amine fragment with a guanine (B1146940) residue (DG6), providing a structural hypothesis for its DNA-targeting activity. nih.gov
Another recent study designed and docked novel β-carboline derivatives into the active pocket of protein kinase (PDB: 1aq1), a known anticancer target. The compounds showed good binding interactions and favorable binding energies, suggesting their potential as inhibitors. qeios.com
| Eudistomin Analogue | Target | Key Interactions Observed in Docking | Reference |
| Eudistomin Y-inspired 5am | Actin | Formation of multiple hydrogen bonds | acs.orgnih.gov |
| Eudistomin U derivative EU-5 | DNA (PDB: 1Z3F) | π-π stacking, 2 strong hydrogen bonds | nih.gov |
| Novel β-carboline derivatives | Protein Kinase (PDB: 1aq1) | Good binding energy and interactions in active pocket | qeios.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org By identifying which molecular properties (descriptors) are correlated with activity, QSAR models can be used to predict the potency of newly designed compounds.
While specific QSAR models for this compound were not found, the methodology has been successfully applied to the broader class of β-carboline alkaloids. For instance, 2D-QSAR and molecular docking studies have been used to investigate the structure-activity relationships of harmine (B1663883) derivatives, another family of β-carboline alkaloids, to identify key substituents responsible for their cytotoxic activity against PLK1 kinase. researchgate.net Similarly, 3D-QSAR models have been developed for other β-carboline derivatives to guide the design of potent antitumor agents. acs.org These studies demonstrate the utility of QSAR in this chemical family for optimizing lead compounds and predicting the biological activity of novel structures before their synthesis, thereby accelerating the drug discovery process.
Conformational Analysis and Pharmacophore Mapping
The three-dimensional structure (conformation) of a molecule and the spatial arrangement of its key chemical features (pharmacophore) are critical determinants of its interaction with biological targets. While specific, in-depth conformational and pharmacophoric studies exclusively on this compound are limited in publicly available research, a comprehensive understanding can be extrapolated from studies of the broader β-carboline class and closely related analogues.
Conformational Analysis
The analysis of such conformations is typically achieved through a combination of experimental and computational methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful tools for determining the solution-state conformation. digitellinc.comdiva-portal.org These methods can detect through-space interactions between protons, providing crucial data on the proximity of atoms and thus the preferred orientation of the indole ring relative to the β-carboline core. digitellinc.com
X-ray Crystallography: This technique provides the precise solid-state conformation of a molecule. While a crystal structure for this compound is not prominently reported, analysis of related compounds like (-)-woodinine has shown the utility of this method in defining bond angles and the planarity of the ring systems. nih.gov
Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to calculate the potential energy surface of the molecule as a function of the torsion angle between the two ring systems. researchgate.netauremn.org.br These calculations help identify the most stable, low-energy conformations and the energy barriers to rotation, providing a dynamic picture of the molecule's shape. auremn.org.br
For this compound, these analyses would focus on defining the equilibrium between different rotamers and understanding how factors like solvent and potential interactions with a biological target might influence the conformational preference.
Pharmacophore Mapping
Pharmacophore mapping identifies the essential molecular features necessary for biological activity. nih.gov For the this compound scaffold, a pharmacophore model would be constructed based on its known structure and the structure-activity relationship (SAR) data from its analogues.
Key pharmacophoric features of the this compound framework likely include:
Aromatic Rings: The extensive, flat surfaces of the β-carboline and indole rings are prime candidates for π-π stacking interactions with aromatic residues in a target protein or for intercalation into DNA. uri.edu
Hydrogen Bond Donors/Acceptors: The indole N-H and the pyridine-like nitrogen in the β-carboline ring are key hydrogen bond donors and acceptors, respectively. These are critical for specific recognition at a binding site.
A hypothetical pharmacophore model for this compound is summarized in the table below. The development of a validated model would require the synthesis and biological testing of a diverse library of analogues to confirm the importance of each feature. uri.edu
| Pharmacophoric Feature | Structural Component | Potential Interaction | Importance |
|---|---|---|---|
| Aromatic Ring (AR1) | β-Carboline Ring System | π-π Stacking, Hydrophobic Interaction | Essential for core scaffold recognition |
| Aromatic Ring (AR2) | Indole Ring at C1 | π-π Stacking, Shape Complementarity | Crucial for specificity and potency acs.org |
| Hydrogen Bond Donor (HBD) | Indole N-H | Directional bond with acceptor on target | Likely important for binding affinity acs.org |
| Hydrogen Bond Acceptor (HBA) | β-Carboline Pyridine (B92270) Nitrogen (N2) | Directional bond with donor on target | Contributes to binding orientation |
Rational Design and Synthesis of Advanced this compound Analogues
Rational drug design leverages the understanding of a lead compound's structure, conformation, and pharmacophore to create advanced analogues with improved properties such as enhanced potency, greater selectivity, or better metabolic stability. nih.govmdpi.com For this compound, this process involves the targeted chemical modification of its core structure.
Rational Design Strategy
The design of advanced this compound analogues would be guided by SAR data from the broader β-carboline family. nih.gov A common and effective strategy is to develop a divergent synthetic route that allows for the rapid creation of a library of related compounds by modifying specific positions on the scaffold. uri.edu Research on the closely related Eudistomin U has demonstrated that a late-stage Suzuki cross-coupling reaction is a powerful tool for this purpose, enabling the introduction of diverse aromatic groups at the 1-position of the β-carboline core. uri.eduacs.org
Key areas for modification in a rational design campaign for this compound analogues include:
Substitution on the Indole Ring: Introducing various substituents (e.g., bromo, methoxy, methyl) at different positions of the C1-indole ring can probe how electronics and sterics affect activity. acs.orgnih.gov SAR studies on Eudistomin Y analogues, for example, have shown that bromination of the aromatic rings can increase antibiotic effects. researchgate.net
Substitution on the β-Carboline Ring: Modifying the A-ring of the β-carboline (positions C5-C8) can fine-tune interactions with the target and alter physicochemical properties. Studies have shown a preference for a 6-methoxy substituent for activity at certain neuroreceptors. acs.org
Quaternization of the Pyridine Nitrogen (N2): Introducing a positive charge through N-alkylation can create novel β-carbolinium salts, a strategy that has been used to develop potent anticancer agents from the β-carboline scaffold. nih.gov
Synthesis of Advanced Analogues
The synthesis of this compound and its advanced analogues would rely on established synthetic methodologies for β-carbolines. The Pictet-Spengler reaction is a classic and foundational method for constructing the β-carboline core, typically by reacting a tryptamine (B22526) derivative with an aldehyde or its equivalent. nih.govrsc.org
A modern, flexible approach to generate a library of advanced this compound analogues could involve a multi-step process, as exemplified by the synthesis of related 1-aryl-β-carbolines. uri.eduacs.org
| Synthetic Step | Reaction Type | Description | Key Reagents/Catalysts |
|---|---|---|---|
| 1. Core Formation | Pictet-Spengler Reaction | Cyclization of a tryptophan derivative to form the tetrahydro-β-carboline skeleton. rsc.org | Tryptamine, Aldehyde, Acid or Base Catalyst |
| 2. Aromatization | Oxidation | Dehydrogenation of the tetrahydro-β-carboline to the fully aromatic β-carboline. | Palladium on Carbon (Pd/C), DDQ, or Iodobenzene diacetate nih.gov |
| 3. Functionalization for Coupling | Halogenation or Triflation | Installation of a reactive group (e.g., a triflate or halide) at the C1 position of the β-carboline core. | NBS (for bromination), Triflic Anhydride |
| 4. Diversification | Suzuki Cross-Coupling | Coupling of the functionalized β-carboline core with a variety of substituted indoleboronic acids to generate diverse analogues. uri.eduacs.org | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic Acid |
This synthetic strategy allows for systematic structural modifications. For instance, by starting with different substituted tryptamines, analogues with modifications on the β-carboline A-ring can be produced. The final Suzuki coupling step allows for the introduction of a wide array of substituted indole rings, providing a powerful platform for extensive SAR exploration and the development of advanced this compound analogues with potentially superior biological profiles. uri.eduacs.org
Future Research Directions and Translational Potential of Eudistomin W
Advancements in Sustainable Isolation and Production Methods
The advancement of Eudistomin W from a laboratory curiosity to a viable therapeutic lead hinges on the development of sustainable and scalable production methods. Current reliance on isolation from its natural source, the Micronesian tunicate Eudistoma sp., is not a sustainable long-term strategy due to ecological concerns and the typically low yields of natural product extraction.
Future research should prioritize the development of robust and efficient total synthesis routes. Methodologies such as the Pictet-Spengler reaction and the Bischler-Napieralski reaction, which have been successfully employed for the synthesis of other eudistomin analogues, could be optimized for this compound. researchgate.netbeilstein-journals.org For instance, a modified one-pot oxidation via an acid-catalyzed Pictet-Spengler reaction has proven effective for synthesizing Eudistomins Y1–Y7. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, offer a convergent and regioselective approach to constructing the β-carboline core and could be adapted for the large-scale synthesis of this compound. uri.edu
To enhance the sustainability of these synthetic strategies, the use of microwave-assisted synthesis should be explored to potentially improve yields and reduce reaction times. Furthermore, developing greener synthetic protocols that minimize the use of hazardous reagents and solvents will be crucial for environmentally friendly production. Investigating the feasibility of continuous flow chemistry could also offer a scalable and efficient manufacturing process.
In-depth Molecular Target Identification and Validation
A critical step in the development of this compound as a therapeutic agent is the identification and validation of its molecular targets. While the specific targets of this compound remain unknown, research on related eudistomins provides valuable starting points for investigation. For example, Eudistomin C has been shown to target the 40S ribosomal subunit, thereby inhibiting protein translation, which is believed to be the basis for its cytotoxic and antiviral properties. researchgate.netwikipedia.org In contrast, Eudistomin U is thought to interact with DNA. wikipedia.org
Future research on this compound should employ a multi-pronged approach to target identification. This could include:
Affinity-based methods: Utilizing techniques such as affinity chromatography or chemical proteomics with a tagged this compound probe to isolate and identify binding partners from cell lysates.
Genetic and genomic approaches: Employing techniques like yeast three-hybrid systems or drug-resistant mutant screens to identify genes that confer resistance or sensitivity to this compound, thereby pointing to its molecular target. A similar approach successfully identified the uS11 gene, encoding a 40S ribosomal subunit protein, as the target of Eudistomin C. wikipedia.org
In silico target prediction: Using computational methods to screen this compound against databases of known protein structures to predict potential binding targets.
Once potential targets are identified, validation studies will be essential to confirm their relevance to the biological activity of this compound. This will involve demonstrating a direct interaction between the compound and the target, and showing that modulation of the target's activity recapitulates the phenotypic effects of this compound.
Chemoinformatics and Artificial Intelligence in this compound Lead Discovery
Chemoinformatics and artificial intelligence (AI) are powerful tools that can accelerate the process of lead discovery and optimization for this compound. mdpi.com These computational approaches can be applied in several key areas:
Virtual Screening: Large virtual libraries of compounds can be screened against the identified molecular target(s) of this compound to identify novel scaffolds with potentially improved activity or properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound and its analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.gov
De Novo Drug Design: AI-powered algorithms can be used to design entirely new molecules that are optimized to bind to the target of interest and possess desirable drug-like properties.
ADMET Prediction: Chemoinformatics tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.
By integrating these computational approaches into the drug discovery pipeline, researchers can more efficiently explore the chemical space around the this compound scaffold and rationally design new lead compounds with enhanced therapeutic potential.
Biosynthetic Pathway Engineering for Novel this compound Derivatives
The elucidation and engineering of the biosynthetic pathway of this compound offer a promising avenue for the sustainable production of the natural product and the generation of novel derivatives. While the specific biosynthetic gene cluster for this compound has not yet been identified, it is likely to involve enzymes that catalyze the formation of the β-carboline core from tryptophan and another precursor.
Future research should focus on identifying and characterizing the biosynthetic gene cluster responsible for this compound production in its native organism. This would enable the heterologous expression of the pathway in a more amenable host, such as E. coli or yeast, for sustainable and scalable production.
Furthermore, understanding the enzymatic machinery of the pathway would open the door to biosynthetic pathway engineering. Techniques such as precursor-directed biosynthesis, where synthetic analogues of the natural precursors are fed to the producing organism, could be employed to generate a library of novel this compound derivatives with modified biological activities. researchgate.net For example, feeding the organism with halogenated or otherwise modified tryptophan analogues could lead to the production of new halogenated or substituted this compound compounds. This approach has been successfully used to produce new nostocarboline (B1238079) derivatives. researchgate.net
Pre-clinical Development and Optimization of this compound Leads (excluding human trials, dosage, safety)
The pre-clinical development of this compound will involve a comprehensive evaluation of its efficacy and mechanism of action in various in vitro and cellular models.
Initial studies have shown that this compound exhibits selective antifungal activity against Candida albicans. acs.org However, a more comprehensive in vitro profiling is required to fully understand its therapeutic potential. This should include:
Broad-spectrum antimicrobial screening: Testing the activity of this compound against a wide range of pathogenic bacteria and fungi to determine its spectrum of activity and identify potential lead indications.
Anticancer activity screening: Evaluating the cytotoxicity of this compound against a panel of human cancer cell lines to identify any potential anticancer activity. The related compound, Eudistomin H, has shown potent cytotoxic activity against HeLa cells with an IC50 of 0.49 μg/ml. iiarjournals.org
Antiviral activity screening: Assessing the ability of this compound to inhibit the replication of various viruses, as many eudistomins have demonstrated antiviral properties. nih.gov
Enzymatic assays: Once molecular targets are identified, in vitro enzymatic assays should be conducted to determine the potency (e.g., IC50 or Ki values) and selectivity of this compound against its primary target(s) versus other related enzymes or off-targets.
The following table summarizes the reported in vitro activity of some eudistomins, which can serve as a guide for the comprehensive profiling of this compound.
| Compound | Activity | Organism/Cell Line | IC50/MIC | Reference |
| This compound | Antifungal | Candida albicans | - | acs.org |
| Eudistomin H | Cytotoxic | HeLa | 0.49 µg/mL | iiarjournals.org |
| Eudistomin U | Antibacterial | Streptococcus pyogenes | 3.4 µg/mL | nih.gov |
| Cytotoxic | C19 leukemia | 15.6 µg/mL | nih.gov | |
| Eudistomin T | Cytotoxic | MDA-MB-231 | 15-63 µM | |
| Eudistomins Y1-Y7 | Cytotoxic | MDA-MB-231 | 15-63 µM | mdpi.com |
This table is based on available data and is not an exhaustive list.
To understand how this compound exerts its biological effects at a cellular level, in-depth mechanistic studies in complex cellular systems are required. These studies should aim to elucidate the downstream cellular consequences of target engagement by this compound.
For example, if this compound is found to have anticancer activity, studies should investigate its effects on key cellular processes such as:
Cell cycle progression: Analyzing the effect of this compound on the cell cycle distribution of cancer cells to determine if it induces cell cycle arrest at a specific phase. The related Eudistomin H was found to cause an increase in the sub-G0/G1 population in HeLa cells, indicative of apoptosis. iiarjournals.org
Apoptosis induction: Assessing the ability of this compound to induce programmed cell death (apoptosis) in cancer cells through assays that measure caspase activation, PARP cleavage, and DNA fragmentation. iiarjournals.org
Signal transduction pathways: Investigating the impact of this compound on key signaling pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and metastasis.
These mechanistic studies will provide a deeper understanding of the cellular pharmacology of this compound and will be crucial for its further development as a therapeutic agent.
In Vitro Efficacy and Selectivity Profiling
Challenges and Opportunities in this compound Research and Development
The exploration of marine natural products as sources for new therapeutic agents is a field rich with potential, and the β-carboline alkaloid this compound, isolated from the Micronesian tunicate Eudistoma sp., stands as a noteworthy candidate. capes.gov.bracs.orgnih.gov Its selective antifungal activity against Candida albicans presents a promising avenue for research, yet its development is accompanied by a set of distinct challenges and opportunities that are characteristic of marine-derived compounds. capes.gov.bracs.orgnih.gov
Challenges in this compound Research
The path from the discovery of a bioactive natural product to a clinically viable drug is fraught with obstacles. For this compound, these challenges span from its initial procurement to the intricate details of its biological interactions.
Supply and Synthesis: A primary hurdle in the research and development of many marine natural products, likely including this compound, is the limited availability from its natural source. The isolation of eudistomins from tunicates is often a complex process that yields only small quantities of the desired compound, which is insufficient for extensive biological screening and preclinical development. This scarcity necessitates a reliance on chemical synthesis to produce the quantities needed for thorough investigation.
Elucidation of the Mechanism of Action: A significant challenge in the advancement of this compound as a potential therapeutic is the detailed understanding of its mechanism of action. While it is known to possess antifungal activity, the specific cellular targets and pathways it modulates to exert this effect remain to be elucidated. capes.gov.bracs.orgnih.gov For instance, studies on other eudistomins have revealed diverse mechanisms, such as the inhibition of protein translation by targeting ribosomal subunits, as seen with Eudistomin C, or interaction with DNA, as investigated for Eudistomin U. ontosight.aiwikipedia.org Determining whether this compound acts through a similar or a novel mechanism is a key research question. The complexity of fungal biology, with potential mechanisms including disruption of the cell membrane, inhibition of cell wall synthesis, or induction of reactive oxygen species, requires comprehensive investigation. nih.gov
Opportunities for Advancement
Despite the challenges, the unique biological activity of this compound opens up significant opportunities for the development of new antifungal agents.
Lead Compound for Antifungal Drug Discovery: The selective activity of this compound against Candida albicans is a major opportunity. capes.gov.bracs.orgnih.gov This yeast is a common cause of opportunistic fungal infections in humans, and the rise of drug-resistant strains necessitates the discovery of new antifungal drugs with novel mechanisms of action. This compound, as a natural product, represents a "privileged scaffold" that has been evolutionarily selected for biological activity, making it an excellent starting point for a drug discovery program.
Development of Analogs and Structure-Activity Relationship (SAR) Studies: The development of synthetic routes to this compound will provide the opportunity to create a variety of analogs. ontosight.ai By systematically modifying the this compound structure, researchers can conduct structure-activity relationship (SAR) studies to identify the key chemical features responsible for its antifungal activity. researchgate.netnih.gov This knowledge can then be used to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, research on other eudistomins has shown that modifications to the β-carboline core can significantly impact biological activity. nih.govuri.edu
Exploration of Novel Therapeutic Applications: While the primary reported activity of this compound is antifungal, the broader eudistomin class of compounds is known for a wide range of biological effects, including antiviral and antitumor activities. researchgate.netnih.govontosight.ai There is an opportunity to conduct broader biological screening of this compound and its future synthetic derivatives to explore their potential in other therapeutic areas. This could uncover new and unexpected applications for this marine-derived scaffold.
The journey of this compound from a marine invertebrate to a potential therapeutic is emblematic of the broader field of natural product drug discovery. The challenges of supply and mechanistic understanding are significant, but the opportunity to develop a new class of antifungal agents based on its unique structure is a compelling driver for continued research.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing Eudistomin W and ensuring structural fidelity?
- Methodological Answer : Synthesis of β-carboline alkaloids like this compound typically involves multi-step reactions, such as Pictet-Spengler cyclization or modifications of indole precursors (e.g., bromination, hydroxylation). For example, Eudistomin U derivatives were synthesized using LiOH-mediated hydrolysis (96% yield) and BBr₃ demethylation (31% yield) . To ensure structural fidelity, researchers should:
- Document reaction conditions (solvents, catalysts, temperatures) in lab journals for reproducibility .
- Validate intermediates via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR), as demonstrated in Eudistomin U studies .
- Cross-reference spectral data with published analogs (e.g., Eudistomin Z1/Z2/V) to confirm substituent positions .
Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?
- Methodological Answer : A combination of techniques is required:
- HR-MS : Confirm molecular formula and isotopic patterns (e.g., bromine atoms in Eudistomin analogs) .
- NMR : Assign proton/carbon shifts to detect functional groups (e.g., indole NH, β-carboline rings) .
- HPLC-PDA : Assess purity (>95%) by integrating chromatographic peaks .
- Circular Dichroism (CD) : Optional for chiral centers, though Eudistomin U showed no specific DNA interactions in CD studies .
Q. What in vitro bioassays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Start with target-agnostic assays to identify potential mechanisms:
- DNA-binding assays : UV-Vis thermal denaturation to detect intercalation (e.g., ΔTₘ shifts) .
- Cytotoxicity screens : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, noting IC₅₀ values and controls for false positives .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, comparing to known inhibitors .
II. Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s mechanism of action across studies?
- Methodological Answer : Contradictions (e.g., weak DNA binding vs. reported intercalation) require:
- Multi-technique validation : Combine UV-Vis, CD, and isothermal titration calorimetry (ITC) to resolve discrepancies .
- Hypothesis testing : If this compound’s activity is not DNA-mediated, explore alternative targets (e.g., protein interactions) using pull-down assays .
- Transparency : Report negative data (e.g., no binding to oligonucleotides) and compare with structurally similar compounds (e.g., harman analogs) .
Q. What strategies optimize experimental design to isolate this compound’s specific effects from confounding variables?
- Methodological Answer :
- Controls : Include vehicle controls (DMSO), positive controls (e.g., doxorubicin for cytotoxicity), and scrambled DNA/irrelevant proteins .
- Dose-response curves : Use ≥5 concentrations to distinguish specific effects from non-specific toxicity .
- Blinding : Assign sample codes to reduce bias in data collection/analysis .
- Replication : Conduct triplicate experiments across independent batches to confirm reproducibility .
Q. How to conduct a systematic review of this compound’s pharmacological data while resolving inconsistencies?
- Methodological Answer : Apply PRISMA guidelines:
- Search strategy : Use databases (PubMed, SciFinder) with keywords: “this compound,” “β-carboline,” “biological activity” .
- Quality assessment : Evaluate studies for design flaws (e.g., missing controls, small n-values) using tools like GRADE .
- Data synthesis : Tabulate IC₅₀ values, assay conditions, and structural analogs (e.g., Eudistomin U/V) to identify trends .
- Contradiction analysis : Highlight methodological differences (e.g., buffer pH, cell lines) that may explain divergent results .
III. Methodological Frameworks
- Research Design : Align hypotheses with testable endpoints (e.g., “this compound inhibits kinase X via competitive binding”) .
- Data Integrity : Archive raw spectra, chromatograms, and statistical analyses in supplementary materials .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
